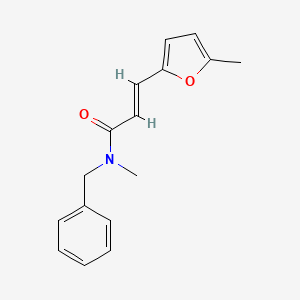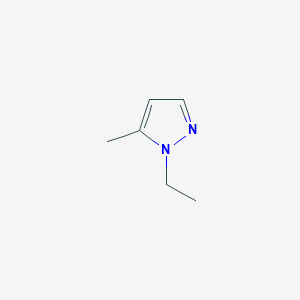![molecular formula C22H15ClN4O4S B2525525 4-(4-イソプロピル-3-オキソ-3,4-ジヒドロピリド[2,3-b]ピラジン-2-イル)-N-(3-メトキシフェニル)ベンザミド CAS No. 1251687-72-5](/img/no-structure.png)
4-(4-イソプロピル-3-オキソ-3,4-ジヒドロピリド[2,3-b]ピラジン-2-イル)-N-(3-メトキシフェニル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a synthetic molecule that may be related to the classes of compounds described in the provided papers. Although the exact molecule is not directly mentioned, the papers discuss similar compounds with potential antimicrobial, antioxidant, and cytotoxic activities. These compounds are characterized by their heterocyclic structures and functional groups that may contribute to their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, in the first paper, a four-step reaction sequence is used to synthesize a new class of functionalized pyrazole scaffolds, starting from o-alkyl derivatives of salicyaldehyde, followed by the formation of 2-acetyl benzofuran, Claisen–Schmidt condensation, and coupling with benzoyl chlorides . Although the synthesis of the specific compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to the one includes various functional groups and heterocyclic rings. These structural features are crucial for the biological activity of the compounds. For example, the presence of a benzofuran moiety and a pyrazole ring are common in the compounds discussed in the first paper . The molecular structure analysis would involve characterizing these features using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis, to confirm the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but the synthesized compounds in the first paper were evaluated for their antimicrobial and antioxidant activities, suggesting that they may undergo reactions with biological targets . Similarly, the compounds in the second paper were tested for cytotoxicity and inhibition of carbonic anhydrase, indicating potential interactions with enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include solubility, melting point, stability, and reactivity. These properties are not explicitly discussed in the provided papers, but they are important for understanding the behavior of the compound in biological systems and for the development of pharmaceutical applications. The antimicrobial and antioxidant activities of the compounds in the first paper suggest that the physical and chemical properties of these molecules allow them to interact effectively with microbial cells and free radicals . The cytotoxic activities and enzyme inhibition observed in the second paper also imply that the physical and chemical properties of those compounds enable them to penetrate cells and interact with specific enzymes .
科学的研究の応用
代謝症候群と脂質異常症
固体状態の形態と薬物送達
化学合成と不純物プロファイリング
作用機序
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence cellular processes. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to the modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine with 3-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine", "3-methoxybenzoyl chloride", "sodium borohydride", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-amine in dimethylformamide and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 3-methoxybenzoyl chloride to the reaction mixture and stir at room temperature for 12-16 hours.", "Step 3: Extract the reaction mixture with chloroform and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol and add sodium borohydride to the reaction mixture.", "Step 6: Stir the reaction mixture at room temperature for 12-16 hours.", "Step 7: Quench the reaction by adding hydrochloric acid and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product." ] } | |
CAS番号 |
1251687-72-5 |
分子式 |
C22H15ClN4O4S |
分子量 |
466.9 |
IUPAC名 |
3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
InChIキー |
AJTRLWKBJRUGBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)
![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)

![(4,4-Difluorocyclohexyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2525450.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2525455.png)

![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)
![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)
![2-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2525462.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2525463.png)
